molecular formula C17H21NO3 B2544970 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine CAS No. 2097912-09-7

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine

Cat. No.: B2544970
CAS No.: 2097912-09-7
M. Wt: 287.359
InChI Key: KKZLRMIXTVIXCO-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a 2,3-dihydro-1-benzofuran moiety linked to a pyrrolidine ring system that is functionalized with an oxolane (tetrahydrofuran) carbonyl group. The 2,3-dihydro-1-benzofuran scaffold is a privileged structure in drug discovery, known to be present in compounds with a range of biological activities . Notably, derivatives based on this core structure have been investigated as potent and selective agonists for the cannabinoid receptor 2 (CB2), an emergent target for the treatment of neuropathic pain without the psychoactive effects associated with CB1 receptor activation . The integration of a pyrrolidine ring, a common feature in many active pharmaceutical ingredients, further enhances the research value of this compound. Pyrrolidine-containing structures are frequently explored as modulators of various biological targets, including chemokine receptors and monoamine transporters . Specifically, pyrrolidine derivatives like 3,4-methylenedioxypyrovalerone (MDPV) are potent inhibitors of plasma membrane transporters for dopamine (DAT) and norepinephrine (NET), which significantly increases extracellular monoamine concentrations in the brain and alters cell-to-cell signaling . The distinct structural features of this compound make it a compelling candidate for researchers studying the structure-activity relationships (SAR) of synthetic ligands for GPCRs or monoamine transporters, and for probing novel pathways in neuropharmacology. This product is provided for research use only and is strictly not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-17(15-4-7-20-11-15)18-6-3-14(10-18)12-1-2-16-13(9-12)5-8-21-16/h1-2,9,14-15H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZLRMIXTVIXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the pyrrolidine and oxolane groups through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.

Case Study : A derivative of benzofuran was tested against various cancer cell lines, showing an inhibition rate of 59% on Src kinase activity at a concentration of 10 μM. This suggests that structural modifications enhance potency as anticancer agents.

CompoundCell LineIC50 (μM)
Benzofuran DerivativeA2780 (Ovarian Cancer)10

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can significantly inhibit nitric oxide production, a key mediator in inflammation.

Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of signaling pathways involved in inflammation, particularly through the inhibition of pro-inflammatory cytokines and enzymes.

StudyIC50 (μM)
Synthesized Benzofuran5.28

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Compounds structurally related to it have shown promising results against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus23
Compound BEscherichia coli24
Reference Drug (Ciprofloxacin)VariousVaries

Mechanism of Action

The mechanism by which 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1014081-44-7)
  • Molecular Formula : C₁₃H₁₂N₂O₃
  • Molecular Weight : 244.25 g/mol
  • Key Features : Replaces the pyrrolidine-oxolane moiety with a pyrazole-carboxylic acid group.
  • Applications : Serves as a synthetic intermediate, emphasizing its utility in heterocyclic chemistry .
Parameter Target Compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxylic acid
Core Heterocycle Pyrrolidine Pyrazole
Substituent Oxolane-3-carbonyl Carboxylic Acid
Molecular Weight Not explicitly given (estimated ~300 g/mol) 244.25 g/mol
Pharmacological Use Potential intermediate Synthetic intermediate
5-APDB and 6-APDB (1-(2,3-Dihydro-1-benzofuran-5/6-yl)-propan-2-amine)
  • Molecular Features : Benzofuran fused with an amine-substituted propane chain.
  • Applications : Regulated under drug abuse legislation due to psychoactive properties .
Balanophonin
  • Structure : Contains a dihydrobenzofuran core linked to a substituted acrylaldehyde group.
  • Use : Employed as a reference standard and synthetic precursor, highlighting the versatility of dihydrobenzofuran derivatives in medicinal chemistry .

Pharmacological and Industrial Relevance

  • Target Compound: Potential as a scaffold for kinase inhibitors or GPCR modulators, inferred from structural parallels to Balanophonin and other bioactive heterocycles .

Biological Activity

The compound 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

PropertyValue
Chemical Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
IUPAC Name This compound
SMILES C1CCN(C(=O)C2CCOC2)C(C1)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in metabolic pathways. The presence of the benzofuran moiety is significant for its antioxidant properties, while the oxolane and pyrrolidine components may enhance its bioavailability and interaction with biological membranes.

Antioxidant Activity

Research indicates that derivatives of benzofuran exhibit potent antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation, which are critical mechanisms in protecting cells from oxidative stress. Studies have shown that similar compounds can significantly reduce reactive oxygen species (ROS) levels in vitro, suggesting a potential neuroprotective effect against conditions such as stroke and trauma .

Cytotoxicity and Antiproliferative Effects

The antiproliferative properties of This compound have been assessed through various assays. Notably, it has been found to induce apoptosis in cancer cell lines by activating caspases involved in the apoptotic pathway. For instance, a study demonstrated that modifications in the benzofuran structure influenced the cytotoxicity against K562 leukemia cells, with certain derivatives showing a marked increase in caspase 3 and 7 activities after prolonged exposure .

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has shown promise in modulating inflammatory responses. Research indicates that it can inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a crucial role in chronic inflammation and associated diseases . The structure-activity relationship suggests that specific substitutions on the benzofuran ring enhance this anti-inflammatory activity.

Case Studies

Several studies have highlighted the biological activities of compounds related to This compound :

  • Cytotoxicity Study : A comparative analysis of various benzofuran derivatives demonstrated that those with specific functional groups exhibited enhanced cytotoxic effects against cancer cell lines. The most active derivatives were linked to increased ROS generation and apoptosis induction .
  • Neuroprotective Study : Analogues of benzofuran were tested for their neuroprotective effects in animal models. These compounds demonstrated significant protection against oxidative damage following head injuries, supporting their potential application in neurodegenerative diseases .

Q & A

Basic Question: What are the common synthetic routes for 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxolane-3-carbonyl)pyrrolidine?

Methodological Answer:
Synthesis typically involves multi-step protocols:

  • Diastereoselective cyclization : Utilize α,β-unsaturated carbonyl intermediates and pyrrolidine precursors under controlled reaction conditions (e.g., acidic or basic catalysis) to achieve stereochemical control .
  • Oxolane-3-carbonyl coupling : React oxolane-3-carboxylic acid derivatives with activated pyrrolidine intermediates via amide bond formation (e.g., EDC/HOBt coupling) .
  • Benzofuran incorporation : Employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 2,3-dihydrobenzofuran moiety .

Basic Question: How is the compound’s structure characterized in academic research?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (SHELXL/SHELXS) for refinement of single-crystal data to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic analysis :
    • NMR : Assign peaks using ¹H/¹³C NMR with DEPT-135 and 2D techniques (COSY, HSQC) to confirm regiochemistry and substituent orientation .
    • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

Basic Question: What experimental approaches are used to assess its pharmacological activity?

Methodological Answer:

  • Receptor binding assays : Screen for affinity against GPCRs (e.g., FPR2) using competitive radioligand binding assays with tritiated ligands .
  • Functional activity : Measure intracellular Ca²⁺ flux or cAMP modulation in HEK293 cells transfected with target receptors .
  • In vitro toxicity : Evaluate cytotoxicity via MTT assays in primary cell lines (e.g., hepatocytes) to establish therapeutic indices .

Advanced Question: How can researchers resolve contradictions in crystallographic data during structural refinement?

Methodological Answer:

  • SHELX refinement strategies : Adjust parameters for thermal displacement (ADPs), occupancy, or hydrogen bonding constraints to resolve electron density ambiguities .
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twinning ratios in high-symmetry space groups .
  • Validation tools : Cross-check with PLATON or CCDC Mercury to detect outliers in bond angles/distances .

Advanced Question: What methodologies optimize synthesis yield for enantiopure derivatives?

Methodological Answer:

  • Chiral auxiliaries : Introduce tert-butyl or benzyl groups during cyclization to enforce stereochemical control, followed by deprotection .
  • Asymmetric catalysis : Use Ru-BINAP or Jacobsen catalysts for enantioselective hydrogenation of ketone intermediates .
  • Chromatographic resolution : Employ chiral HPLC (e.g., Chiralpak IA/IB columns) to separate diastereomers post-synthesis .

Advanced Question: How can computational modeling predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on oxolane and benzofuran pharmacophores .
  • QSAR analysis : Train machine learning models (e.g., Random Forest) on datasets of IC₅₀ values and molecular descriptors (logP, polar surface area) .
  • MD simulations : Perform 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Advanced Question: What strategies ensure compound stability under varying experimental conditions?

Methodological Answer:

  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., oxolane carbonyl) .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (trehalose/sucrose) .
  • Light sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the benzofuran moiety .

Advanced Question: How are enantiomeric impurities detected and quantified in synthesized batches?

Methodological Answer:

  • Chiral NMR : Use (R)- or (S)-BINOL-based chiral shift reagents to split enantiomer signals in ¹H NMR .
  • Circular dichroism (CD) : Compare experimental CD spectra with simulated spectra (TD-DFT) to confirm enantiopurity .
  • Enantioselective GC/MS : Employ β-cyclodextrin columns for baseline separation of enantiomers .

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